Oxidative Addition Reactivity: Iodo vs. Bromo Naphthalene (Cross-Study Comparable)
In electrogenerated [Co(I)-salen]− mediated activation, 1-iodonaphthalene undergoes rapid oxidative addition with a rate constant approximately 20–30× greater than that of 1-bromonaphthalene under identical conditions [1]. This class-level trend directly translates to 1-iodo-7-methoxy-2-nitronaphthalene, where the iodo substituent is essential for efficient Pd-catalyzed trifluoromethylation at C1, a key step in the synthesis of anthelmintic compound (VIIIa) described in US 9,249,102 [2]. The bromo analog would require harsher conditions, longer reaction times, and delivers substantially lower conversion.
| Evidence Dimension | Oxidative addition rate constant (Co(I)-salen) |
|---|---|
| Target Compound Data | 1-Iodonaphthalene: rapid; irreversible electron transfer observed [1] |
| Comparator Or Baseline | 1-Bromonaphthalene: ~20–30× slower; intermediate adduct detected by cyclic voltammetry [1] |
| Quantified Difference | Approximately 20–30× rate enhancement for iodo vs bromo |
| Conditions | Electrochemical reduction with [Co(I)-salen]− in DMF, 0.1 M TBATFB, scan rate 0.1 V/s [1] |
Why This Matters
Procuring the iodo derivative directly enables the high-yielding, mild-condition C1-functionalization step required for the patented anthelmintic intermediate, avoiding the yield penalties and purification burden associated with the bromo alternative.
- [1] Faux, N., Labbé, E., Buriez, O., & Nédélec, J. Y. Activation of 1-halonaphthalenes by electrogenerated [Co(I)-salen]−. Journal of Electroanalytical Chemistry, 2007, 604(2), 121–130. View Source
- [2] Meng, C. Q., Long, A., Gurrala, S. R., & Wilkinson, D. E. Anthelmintic compounds and compositions and method of using thereof. U.S. Patent No. 9,249,102 B2. 2016. View Source
